Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate
Overview
Description
Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate is a heterocyclic compound that features a thiophene ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate typically involves the reaction of 3-bromopyridine with thiophene-2-carboxylic acid under specific conditions. The reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated systems and optimized reaction conditions can significantly reduce production costs and time .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene or pyridine derivatives.
Scientific Research Applications
Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in designing molecules with anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It may modulate signaling pathways related to inflammation and cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
- Ethyl 2-amino-5-(pyridin-4-yl)thiophene-3-carboxylate
- Ethyl 2-amino-4-phenylthiophene-3-carboxylate
Comparison: Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene and pyridine rings, which may confer distinct biological activities compared to its analogs. The presence of the ethyl ester group also influences its chemical reactivity and solubility properties .
Properties
IUPAC Name |
ethyl 5-pyridin-3-ylthiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-2-15-12(14)11-6-5-10(16-11)9-4-3-7-13-8-9/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGIGJYDMFVWTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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